molecular formula C10H18F2N2O2 B567573 (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1207852-96-7

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B567573
M. Wt: 236.263
InChI Key: RBKSKJDQWDXKGU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline were synthesized (as Fmoc-, Boc-, and free amino acids) in 2−5 steps. The key step of each synthesis was a Mitsunobu reaction with perfluoro-tert-butanol, which incorporated a perfluoro-tert-butyl group, with nine chemically equivalent fluorines .

Scientific Research Applications

Influenza Neuraminidase Inhibition

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential in inhibiting influenza neuraminidase. A study reported the synthesis of similar compounds which demonstrated potent inhibition of neuraminidase, a key enzyme in the life cycle of the influenza virus. This research is significant as it contributes to the development of new anti-influenza agents (Wang et al., 2001).

Synthesis of Difluoromethylated Quinazolic Acid Derivatives

Another study explored the use of tert-butyl esters in the synthesis of difluoromethylated quinazolic acid derivatives. These compounds, including tert-butyl esters like (2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, are important for the development of new types of cyclic amino acids (Hao et al., 2000).

NMR Applications in Peptides

The molecule has been used in the synthesis of amino acids with distinct conformational preferences for applications in NMR spectroscopy. This research is important for developing sensitive probes in medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Novel Amino Acids and Peptidomimetics

Research has also been conducted on synthesizing novel amino acids and peptidomimetics using tert-butyl esters. This work is valuable for the synthesis of complex molecules in pharmaceutical research (Bovy & Rico, 1993).

Carboxylic Acid Activation

In another study, the activation of carboxylic acids using dialkyl pyrocarbonates was explored. This research provides insights into the synthesis of carboxylic acid anhydrides and esters, including those involving tert-butyl esters, which are essential in peptide and protein research (Pozdnev, 2009).

properties

IUPAC Name

tert-butyl (2S,4R)-4-amino-2-(difluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-6(13)4-7(14)8(11)12/h6-8H,4-5,13H2,1-3H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKSKJDQWDXKGU-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-Amino-2-difluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

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